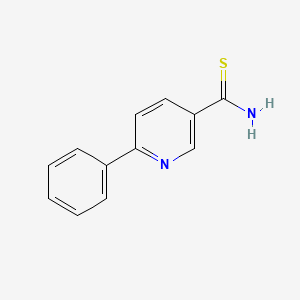

6-Phenyl-thionicotinamide

Description

6-Phenyl-thionicotinamide is a thiourea derivative synthesized through the reaction of acyl isothiocyanate with fluorinated aromatic amines in tetrahydrofuran (THF) under mild conditions (room temperature, 4 hours) . This compound belongs to a broader class of thiourea analogs (compounds 6a–p in the referenced study), which are characterized by substitutions on the aromatic amine moiety.

Properties

Molecular Formula |

C12H10N2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

6-phenylpyridine-3-carbothioamide |

InChI |

InChI=1S/C12H10N2S/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |

InChI Key |

SRSKLDPPATUKHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following analysis compares 6-Phenyl-thionicotinamide with its structural analogs from the 6a–p series, focusing on synthesis, substituent effects, and inferred properties.

Hypothesized Property Differences

While the provided evidence lacks explicit biological or physicochemical data, the following trends can be inferred:

Electron-Withdrawing Substituents: Fluorinated analogs (e.g., with -CF₃ groups) may exhibit enhanced metabolic stability compared to non-fluorinated derivatives due to reduced susceptibility to oxidative degradation.

Solubility : Polar groups (e.g., -OH, -NH₂) might improve aqueous solubility, whereas hydrophobic substituents (e.g., phenyl, -CF₃) could enhance membrane permeability.

Table 2: Hypothetical Comparison of Substituent Effects

| Compound | Substituent Type | Predicted Solubility | Likely Bioactivity Target |

|---|---|---|---|

| This compound | Phenyl (hydrophobic) | Low | Enzymes with hydrophobic pockets |

| Fluorinated Analog (e.g., 6c) | -CF₃ (electron-withdrawing) | Moderate | Oxidatively stable targets |

| Polar Analog (e.g., 6e) | -NH₂ (polar) | High | Soluble enzymes or receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.